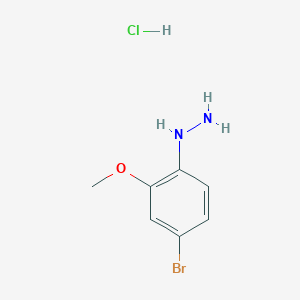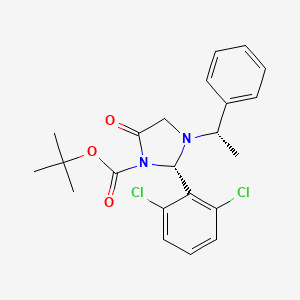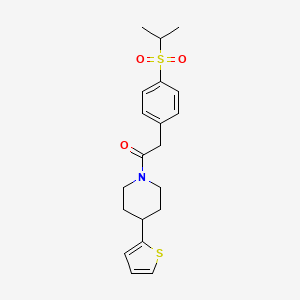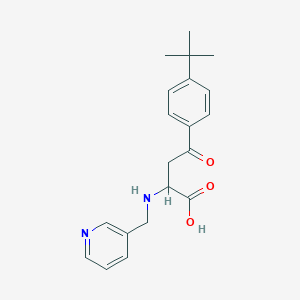![molecular formula C8H8BrNO2 B2411258 5-Brom-1,3,4,7-Tetrahydropyrano[3,4-c]pyridin-6-on CAS No. 2411309-46-9](/img/structure/B2411258.png)
5-Brom-1,3,4,7-Tetrahydropyrano[3,4-c]pyridin-6-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a pyridine ring fused to a pyran ring, making it a unique structure with promising properties.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential in developing new antibacterial and antioxidant agents.
Pharmaceutical Applications: It has been used as a precursor for synthesizing polyheterocyclic ring systems, contributing to the development of new pharmaceuticals.
Photophysical Applications: Studies have demonstrated its diverse redox and emission properties, making it useful in organic light-emitting devices.
Material Science: The compound’s unique structure allows for the synthesis of new materials with specific properties.
Wirkmechanismus
Target of Action
Related compounds have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .
Mode of Action
It’s known that the compound forms complex hydrogen bonding structures, contributing to its structural and chemical properties .
Result of Action
Related compounds have shown significant antibacterial and antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one typically involves the annulation of the pyran ring to an existing pyridine ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. This process can be initiated using reagents such as p-toluenesulfonic acid or acetic anhydride in the presence of perchloric acid .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-pyrazolo[3,4-b]pyridine: Structurally related and exhibits similar hydrogen-bonding properties.
7-azaindazole-chalcone derivatives: Known for their anti-inflammatory and analgesic activities.
6-bromo-imidazo[4,5-b]pyridine: Potential as tyrosyl-tRNA synthetase inhibitors.
Uniqueness
5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one stands out due to its unique fused pyridine and pyran ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its broad range of applications in medicinal chemistry, pharmaceuticals, and material science highlight its uniqueness.
Eigenschaften
IUPAC Name |
5-bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-6-1-2-12-4-5(6)3-10-8(7)11/h3H,1-2,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJXDHVZJBDSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CNC(=O)C(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2411175.png)






![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
